1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid
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Overview
Description
1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an aminophenyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 4 of the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like acyl chlorides. Major products formed from these reactions include nitro derivatives, alcohol derivatives, and acylated products.
Scientific Research Applications
1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Aminophenyl)-3-methylpyrazole-4-carboxylic acid: Differing by the position of the methyl group, this compound may exhibit different chemical and biological properties.
1-(4-Nitrophenyl)-5-methylpyrazole-4-carboxylic acid: The presence of a nitro group instead of an amino group can significantly alter the compound’s reactivity and applications.
1-(4-Aminophenyl)-5-ethylpyrazole-4-carboxylic acid: The ethyl group may influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(4-aminophenyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRIBPWIHXUFBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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